methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride
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Overview
Description
Methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride is a chemical compound with the molecular formula C16H17NO3·HCl. It is a hydrochloride salt form of methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate, which is known for its applications in various scientific research fields. The compound is characterized by its white to off-white powder form and is often used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride typically involves the reaction of 4-(benzyloxy)benzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable base. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include:
- Solvent: Methanol or ethanol
- Base: Sodium hydroxide or potassium carbonate
- Reducing agent: Sodium borohydride or lithium aluminum hydride
- Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors for the reaction
- Continuous monitoring of reaction parameters
- Efficient purification techniques such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The benzyloxy group plays a crucial role in binding to the active site of enzymes, while the amino group can form hydrogen bonds with target molecules, stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-phenylacetate
- Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride
- 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol
Comparison
Methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride is unique due to the presence of the benzyloxy group, which enhances its binding affinity to molecular targets compared to similar compounds. This structural feature makes it more effective in certain biochemical applications, providing a distinct advantage in research and therapeutic contexts.
Properties
IUPAC Name |
methyl 2-amino-2-(4-phenylmethoxyphenyl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c1-19-16(18)15(17)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12;/h2-10,15H,11,17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBBIQXLVHFWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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